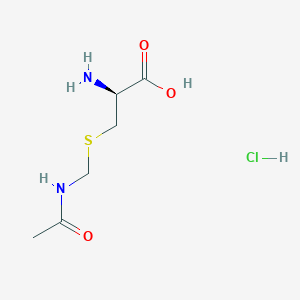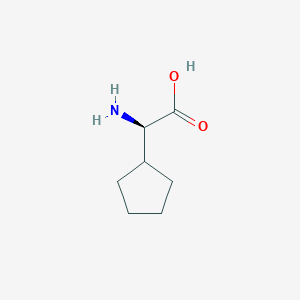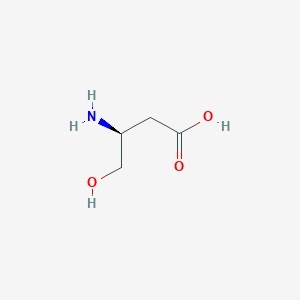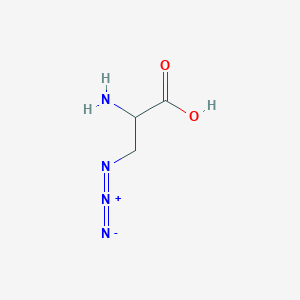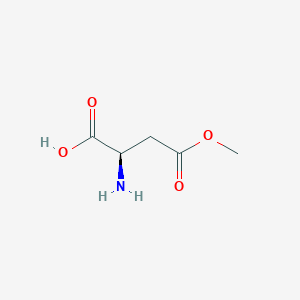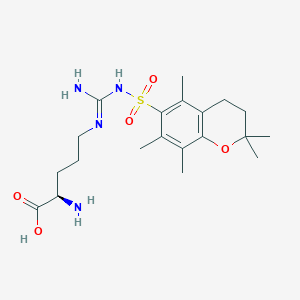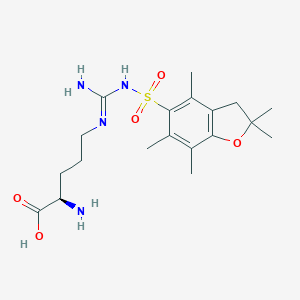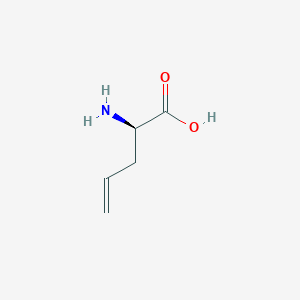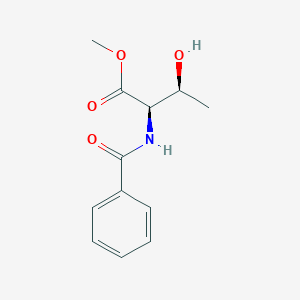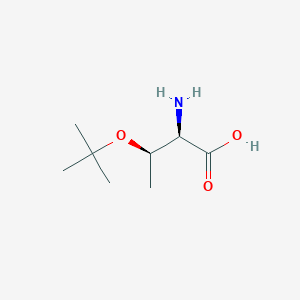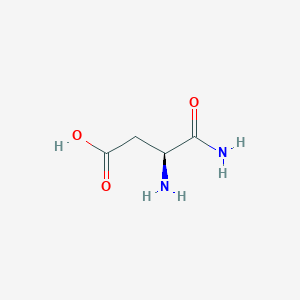
L-イソアスパラギン
概要
説明
l-Isoasparagine: is an isomer of the amino acid asparagine It is a non-standard amino acid that is not commonly found in proteins but can be synthesized in the laboratory l-Isoasparagine is structurally similar to l-asparagine, with the primary difference being the position of the amide group
科学的研究の応用
Chemistry:
Catalysis: l-Isoasparagine can be used as a precursor for synthetic catalysts.
Green Chemistry:
Biology:
Protein Engineering: l-Isoasparagine can be used in the study of protein folding and stability, as its incorporation into proteins can affect their structure and function.
Medicine:
Drug Development: l-Isoasparagine is being explored as a potential precursor for drug synthesis.
Cancer Research: l-Asparaginase, an enzyme that hydrolyzes asparagine, is used in the treatment of acute lymphoblastic leukemia.
Industry:
Food Industry:
作用機序
Target of Action
l-Isoasparagine, also known as H-Asp-NH2, primarily targets the enzyme asparagine synthetase (AS) in various organisms . AS is responsible for the biosynthesis of L-asparagine, an essential amino acid for certain cells, from L-aspartic acid . This enzyme plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissue .
Mode of Action
The compound interacts with its target, asparagine synthetase, to catalyze the hydrolysis of L-asparagine into L-aspartic acid and ammonia . This reaction is crucial in the metabolism of toxic ammonia in the body . The interaction involves a nucleophilic threonine residue located close to the active center of the protein, which forms an intermediate product of the reaction—an acyl-enzyme .
Biochemical Pathways
The action of l-Isoasparagine affects the biochemical pathway of asparagine synthesis. By catalyzing the degradation of asparagine, it inhibits protein biosynthesis in lymphoblasts, making it a useful treatment for acute lymphoblastic leukemia (ALL) . The compound’s action also impacts the metabolic control of cell functions in nerve and brain tissue .
Pharmacokinetics
It’s worth noting that the compound can be prepared through various methods, including biosynthesis, which has advantages such as a simple production process, high production efficiency, low energy consumption, and low pollution .
Result of Action
The molecular and cellular effects of l-Isoasparagine’s action primarily involve the inhibition of protein biosynthesis in lymphoblasts, leading to the treatment of acute lymphoblastic leukemia (ALL) . By degrading asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate, it starves these cells of a necessary nutrient, inhibiting their growth and proliferation .
Action Environment
The action, efficacy, and stability of l-Isoasparagine can be influenced by various environmental factors. For instance, in the biosynthesis of L-asparagine, certain conditions such as the presence of sodium hexametaphosphate and L-aspartic acid can inhibit the synthesis of L-asparagine
生化学分析
Biochemical Properties
l-Isoasparagine is involved in a variety of biochemical reactions. It interacts with enzymes such as L-asparaginase, which catalyzes the hydrolysis of L-asparagine to L-aspartic acid . This interaction is crucial for the functioning of various biological processes . Furthermore, l-Isoasparagine has been found to interact with other biomolecules, contributing to the complexity of biochemical reactions .
Cellular Effects
l-Isoasparagine influences various types of cells and cellular processes. It has been found to affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects is complex and depends on the specific cellular context .
Molecular Mechanism
The molecular mechanism of l-Isoasparagine involves its interactions at the molecular level. It binds to biomolecules, influences enzyme activity, and induces changes in gene expression . These interactions allow l-Isoasparagine to exert its effects and play a role in various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of l-Isoasparagine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of l-Isoasparagine can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . The specific effects can depend on the animal model used and the specific experimental conditions.
Metabolic Pathways
l-Isoasparagine is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways and effects can depend on the biological context and the presence of other molecules .
Transport and Distribution
l-Isoasparagine is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can influence its own localization or accumulation . The specific mechanisms of transport and distribution can depend on the cellular context and the presence of other molecules .
Subcellular Localization
The subcellular localization of l-Isoasparagine can affect its activity or function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: l-Isoasparagine can be synthesized from β-benzyl aspartate.
Biosynthesis: In some biosynthetic pathways, l-isoasparagine is produced as a byproduct.
Industrial Production Methods: Industrial production of l-isoasparagine is not well-documented, likely due to its limited use and the complexity of its synthesis. Most production methods are still in the research and development phase, focusing on optimizing yields and reducing costs.
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions involving l-isoasparagine are also not extensively studied.
Substitution: l-Isoasparagine can participate in substitution reactions, particularly in the formation of peptide bonds.
Common Reagents and Conditions:
Substitution: Peptide bond formation typically involves reagents like carbodiimides (e.g., EDCI) and conditions that favor amide bond formation.
Major Products:
Peptide Formation: When l-isoasparagine is incorporated into peptides, the major products are the resulting peptides with l-isoasparagine residues.
類似化合物との比較
l-Asparagine: The primary difference between l-asparagine and l-isoasparagine is the position of the amide group. l-Asparagine is a standard amino acid found in proteins, whereas l-isoasparagine is not.
d-Asparagine: An enantiomer of l-asparagine, differing in the spatial arrangement of atoms.
N-phosphonacetyl-l-isoasparagine: A potent and specific inhibitor of Escherichia coli aspartate transcarbamoylase.
Uniqueness:
Structural Differences: The unique positioning of the amide group in l-isoasparagine distinguishes it from other similar compounds.
Biosynthetic Pathways: l-Isoasparagine is involved in unique biosynthetic pathways, such as those for cystobactamid antibiotics.
特性
IUPAC Name |
(3S)-3,4-diamino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLJIHNCYNOQEQ-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28057-52-5 | |
| Record name | Isoasparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028057525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOASPARAGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9ANT46A26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the binding of PALI affect the quaternary structure of ATCase?
A2: Kinetic studies and small-angle X-ray scattering experiments demonstrate that PALI, similar to PALA, can induce a cooperative transition of ATCase from the T (tense) to the R (relaxed) state. [, ] This allosteric regulation is crucial for the enzyme's function.
Q2: What insights does the crystal structure of the ATCase-PALI complex offer regarding substrate binding?
A3: The X-ray crystallographic structure of the ATCase-PALI complex reveals 22 hydrogen bonding interactions between the enzyme and the inhibitor. [, , ] Notably, this analysis highlights the crucial role of the α-carboxylate group in PALI for binding to ATCase, likely contributing significantly to its inhibitory potency. [, ]
Q3: Have any alternative synthetic routes been explored for L-isoasparagine and its derivatives?
A4: Yes, research has focused on developing convenient synthetic methods for L-isoasparagine and L-isoglutamine, including their derivatives suitable for peptide synthesis. [] This is essential for exploring their potential in various applications, including the development of novel peptide-based therapeutics.
Q4: Beyond its role as an ATCase inhibitor, has L-isoasparagine been explored as a building block for other biologically active compounds?
A5: Yes, researchers have synthesized peptide derivatives of the antitumor agent N-phosphonacetyl-L-aspartic acid, incorporating L-isoasparagine. [] This strategy aims to develop potential prodrugs or utilize a lysosomotropic carrier approach for targeted drug delivery.
Q5: What is the intrinsic pKa of the aspartyl carboxyl group in L-isoasparagine, and how does it compare to L-aspartic acid?
A6: The intrinsic pKa values of aspartyl and glutamyl carboxyl groups were determined using N-acetyl-L-isoasparagine and N-acetyl-L-isoglutamine as model compounds. [, ] The results indicated that the aspartyl carboxyl group in L-isoasparagine (pKa = 4.08) is slightly less acidic than that in L-aspartic acid. This information is valuable for understanding the ionization behavior of these amino acid derivatives in various chemical environments.
Q6: Has L-isoasparagine been studied in the context of enzymatic peptide synthesis?
A7: Research has identified an enzyme capable of producing N-(L-α-L-aspartyl)-L-phenylalanine methyl ester from L-isoasparagine and L-phenylalanine methyl ester. [] This discovery opens up possibilities for utilizing L-isoasparagine in enzymatic peptide synthesis, potentially offering advantages such as higher selectivity and milder reaction conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


